Cas no 886844-76-4 (1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-)

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-, is a heterocyclic compound featuring a 1,2,4-oxadiazole core with a thione functional group at the 5-position and a 3-aminophenyl substituent at the 3-position. This structure imparts unique reactivity, making it valuable in medicinal chemistry and agrochemical research. The presence of both sulfur and nitrogen atoms enhances its potential as a versatile intermediate for synthesizing biologically active molecules, such as enzyme inhibitors or antimicrobial agents. The aromatic amine group further allows for derivatization, enabling the introduction of additional functional moieties. Its stability and synthetic flexibility make it a practical choice for applications requiring precise molecular modifications.
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- structure
886844-76-4 structure
Product Name:1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-
CAS No:886844-76-4
MF:C8H7N3OS
MW:193.225679636002
CID:4294746
Update Time:2025-10-28

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-
    • Inchi: 1S/C8H7N3OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H,10,11,13)
    • InChI Key: FSUGEWKISIHGPD-UHFFFAOYSA-N
    • SMILES: O1C(=S)N=C(C2=CC=CC(N)=C2)N1

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-39988767-1.0g
3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazole-5-thione
886844-76-4 95%
1.0g
$0.0 2022-12-07

Additional information on 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-

Comprehensive Overview of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4)

The chemical compound 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4) is a heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This compound belongs to the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in drug discovery. The presence of an aminophenyl group at the 3-position further enhances its potential as a building block for pharmaceuticals and advanced materials.

One of the key reasons for the growing interest in 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is its structural versatility. Researchers are increasingly exploring its role in the development of novel antimicrobial agents and anti-inflammatory drugs. Recent studies have highlighted its potential in targeting specific enzymes and receptors, making it a promising candidate for treating various diseases. The compound's unique thione functionality also contributes to its reactivity, enabling it to participate in a wide range of chemical transformations.

In addition to its pharmaceutical applications, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is being investigated for its use in material science. Its ability to form stable complexes with metals has opened up new possibilities in the design of catalysts and sensors. The compound's electron-rich nature makes it suitable for applications in organic electronics, such as the development of light-emitting diodes (LEDs) and photovoltaic devices.

The synthesis of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- typically involves the reaction of 3-aminobenzonitrile with hydroxylamine, followed by cyclization in the presence of a sulfur source. This method has been optimized to achieve high yields and purity, making the compound readily available for research and industrial applications. Recent advancements in green chemistry have also led to the development of more sustainable synthetic routes, reducing the environmental impact of its production.

From a market perspective, the demand for 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is expected to grow steadily, driven by its expanding applications in drug discovery and advanced materials. Pharmaceutical companies are particularly interested in its potential as a scaffold for designing new therapeutics, while material scientists are exploring its use in nanotechnology and energy storage solutions. The compound's compatibility with high-throughput screening techniques further enhances its appeal in these fields.

Safety and handling of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- are critical considerations for researchers and manufacturers. While the compound is not classified as a hazardous material, standard laboratory precautions should be followed to ensure safe handling. Proper personal protective equipment (PPE), including gloves and goggles, is recommended when working with this chemical. Storage conditions should also be optimized to maintain its stability and prevent degradation.

In conclusion, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4) is a versatile and promising compound with a wide range of applications in pharmaceuticals and material science. Its unique structural features and reactivity make it a valuable tool for researchers and industries alike. As scientific understanding of this molecule continues to evolve, its potential for addressing some of the most pressing challenges in healthcare and technology becomes increasingly apparent.

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